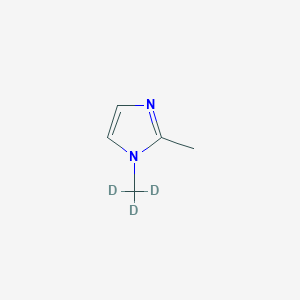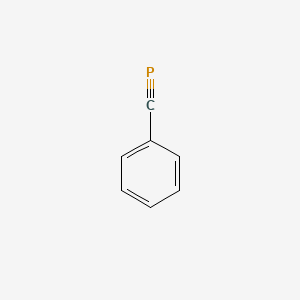
Acetamide,N-(3-oxo-1-phenyl-1-allyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-oxo-1-phenyl-1-allyl)- is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring with an allyl substituent and a keto group. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods
Industrial production of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-oxo-1-phenyl-1-allyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Acetamide, N-(3-oxo-1-phenyl-1-allyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-oxo-1-phenyl-butan-2-yl)acetamide
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
Uniqueness
Acetamide, N-(3-oxo-1-phenyl-1-allyl)- is unique due to its specific structural features, such as the presence of an allyl group and a keto group attached to the phenyl ring.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[(E)-3-oxo-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11(7-8-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b11-7+ |
Clé InChI |
OUGFSZHNRYPDOG-YRNVUSSQSA-N |
SMILES isomérique |
CC(=O)N/C(=C/C=O)/C1=CC=CC=C1 |
SMILES canonique |
CC(=O)NC(=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)



![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)

![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
